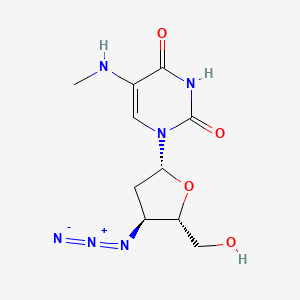
3'-Azido-2',3'-dideoxy-5-methyaminouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-2’,3’-dideoxy-5-methyaminouridine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-methyaminouridine typically involves multiple steps, starting from a suitable nucleoside precursorCommon reagents used in these reactions include azidotrimethylsilane and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-methyaminouridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide in the presence of a suitable solvent.
Reduction Reactions: Hydrogen gas with a palladium catalyst.
Cycloaddition Reactions: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Major Products Formed
Substitution Reactions: Formation of substituted nucleosides.
Reduction Reactions: Formation of 3’-amino-2’,3’-dideoxy-5-methyaminouridine.
Cycloaddition Reactions: Formation of triazole-containing nucleosides.
Wissenschaftliche Forschungsanwendungen
3’-Azido-2’,3’-dideoxy-5-methyaminouridine has several applications in scientific research:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA and terminating chain elongation.
Molecular Biology: Used as a tool to study nucleic acid interactions and modifications.
Medicinal Chemistry: Investigated for its potential therapeutic applications in treating viral infections.
Chemical Biology: Utilized in click chemistry for labeling and tracking biomolecules.
Wirkmechanismus
The primary mechanism of action of 3’-Azido-2’,3’-dideoxy-5-methyaminouridine involves its incorporation into nucleic acids. Once incorporated, the azido group prevents the formation of phosphodiester linkages, effectively terminating nucleic acid chain elongation. This mechanism is particularly useful in inhibiting viral replication, as it prevents the synthesis of viral DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxycytidine: Known for its use in antiviral therapies.
3’-Azido-2’,3’-dideoxyadenosine: Studied for its potential in treating viral infections.
Uniqueness
3’-Azido-2’,3’-dideoxy-5-methyaminouridine is unique due to the presence of the 5-methylamino group, which may confer additional stability and specificity in its interactions with nucleic acids. This modification can enhance its efficacy and reduce potential side effects compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
111495-88-6 |
|---|---|
Molekularformel |
C10H14N6O4 |
Molekulargewicht |
282.26 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N6O4/c1-12-6-3-16(10(19)13-9(6)18)8-2-5(14-15-11)7(4-17)20-8/h3,5,7-8,12,17H,2,4H2,1H3,(H,13,18,19)/t5-,7+,8+/m0/s1 |
InChI-Schlüssel |
XYEDCFNUBBAPAM-UIISKDMLSA-N |
Isomerische SMILES |
CNC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Kanonische SMILES |
CNC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


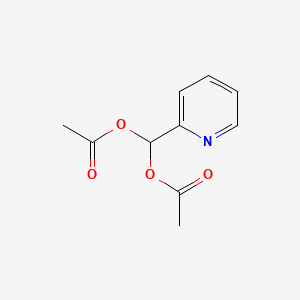
![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)
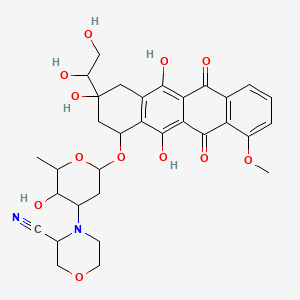

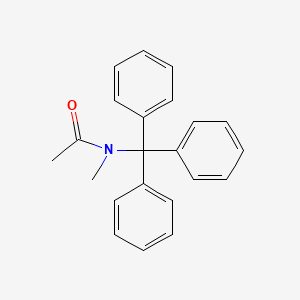
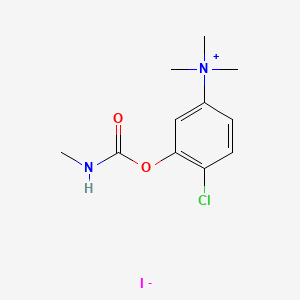
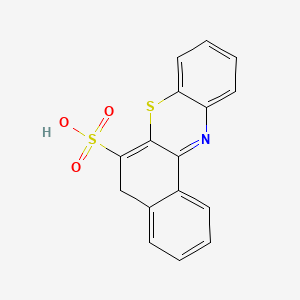
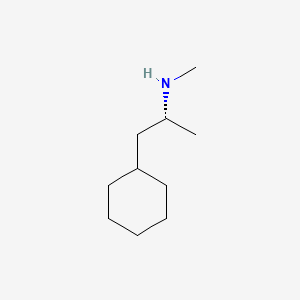

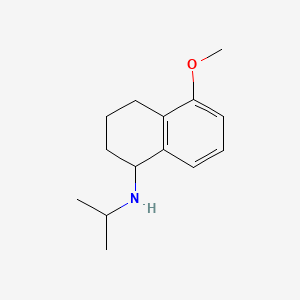
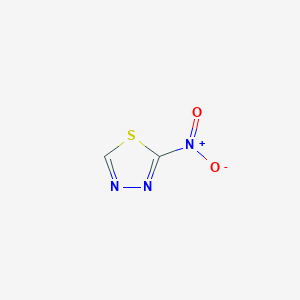
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)

![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
